Home > Products > Screening Compounds P98992 > Pd-1/pd-l1 inhibitor 1
Pd-1/pd-l1 inhibitor 1 -

Pd-1/pd-l1 inhibitor 1

Catalog Number: EVT-279033
CAS Number:
Molecular Formula: C29H33NO5
Molecular Weight: 475.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

PDI-1 is a small molecule inhibitor designed to disrupt the interaction between PD-1 and PD-L1. This interaction plays a crucial role in suppressing the immune system's response to cancer cells. By inhibiting this interaction, PDI-1 aims to reactivate the immune system, enabling it to effectively target and destroy tumor cells []. This mechanism positions PDI-1 as a potential alternative to monoclonal antibodies currently used in immune checkpoint blockade therapy [].

  • Compound Description: BMS-202 is a small-molecule inhibitor specifically designed to disrupt the interaction between Programmed cell death protein 1 (PD-1) and its ligand, Programmed death-ligand 1 (PD-L1) []. This inhibition prevents the suppression of T cell activity, promoting an antitumor immune response. Preclinical studies have demonstrated its efficacy in inhibiting tumor growth in vivo, particularly when combined with therapies like photodynamic therapy [, ].
  • Relevance: BMS-202 shares a direct mechanism of action with PD-1/PD-L1 inhibitor 1, both being small molecule antagonists targeting the PD-1/PD-L1 interaction [, , ]. While the precise structural relationship between the two hasn't been explicitly defined in the provided papers, their shared target and classification as small-molecule inhibitors suggest likely structural similarities.
  • Compound Description: (D)-PPA 1 is a peptide-based inhibitor designed to block the interaction between PD-1 and PD-L1 []. It functions similarly to antibody-based inhibitors by preventing the immune checkpoint activation that hinders T cell-mediated tumor cell destruction.
  • Relevance: Similar to PD-1/PD-L1 inhibitor 1, (D)-PPA 1 functions by directly antagonizing the PD-1/PD-L1 interaction [, ]. The peptide nature of (D)-PPA 1 suggests a distinct structural class compared to the likely small-molecule structure of PD-1/PD-L1 inhibitor 1, although both ultimately target the same protein-protein interaction.

Anti-PD-1/PD-L1 Antibodies

  • Compound Description: This broad category encompasses various monoclonal antibodies developed to target either PD-1 or PD-L1. These antibodies include but are not limited to Nivolumab, Pembrolizumab (targeting PD-1), Atezolizumab, Avelumab, and Durvalumab (targeting PD-L1) [, , , , , , , , , , , , , , , ]. These antibodies function by binding to their respective targets on immune or tumor cells, preventing the PD-1/PD-L1 interaction and restoring T cell activity against tumors.
  • Relevance: While structurally distinct from the small-molecule PD-1/PD-L1 inhibitor 1, these antibodies share the same therapeutic target []. They highlight the clinical relevance of inhibiting the PD-1/PD-L1 axis and provide a benchmark for comparing the efficacy and safety of small-molecule inhibitors like PDI-1.

Liothyronine (T3)

  • Compound Description: Liothyronine, also known as T3, is a thyroid hormone with a well-established role in regulating metabolism []. Recent computational studies utilizing e-Pharmacophore modeling and virtual screening identified T3 as a potential inhibitor of PD-1/PD-L1 interaction [].

Ginseng polysaccharides (GPs)

  • Compound Description: Ginseng polysaccharides (GPs) are complex carbohydrates derived from ginseng, a medicinal plant. GPs are not direct inhibitors of PD-1/PD-L1 interaction, but preclinical studies suggest they can modulate the gut microbiota and influence the kynurenine/tryptophan ratio []. These changes were associated with enhanced efficacy of anti-PD-1 therapy, particularly in non-responding subjects.
  • Relevance: While structurally unrelated to PD-1/PD-L1 inhibitor 1, the ability of GPs to potentiate the antitumor effects of anti-PD-1 therapy in preclinical models highlights the importance of the tumor microenvironment and its interplay with immune checkpoint blockade [, ].

Chidamide (CHI)

  • Compound Description: Chidamide (CHI) is an epigenetic modulator that inhibits histone deacetylase []. While not a direct inhibitor of PD-1/PD-L1, preclinical evidence suggests that CHI can enhance tumor immunogenicity and increase the expression of PD-L1, MHC I, and MHC II on tumor cells []. This upregulation was associated with increased responsiveness to PD-1/PD-L1 blockade therapy.
  • Relevance: Although structurally dissimilar to PD-1/PD-L1 inhibitor 1, CHI demonstrates a complementary mechanism by priming the tumor microenvironment for enhanced response to checkpoint inhibitors [, ]. This highlights the potential for combining epigenetic modulation with direct PD-1/PD-L1 inhibition to enhance therapeutic efficacy.
Overview

The compound known as "Pd-1/pd-l1 inhibitor 1" is a significant player in the field of cancer immunotherapy, particularly in targeting the programmed death-1 (PD-1) and programmed death-ligand 1 (PD-L1) pathway. This pathway is crucial for regulating immune responses, and its blockade has shown promise in enhancing anti-tumor immunity. PD-1 is a receptor on T cells that, when engaged by its ligands PD-L1 or PD-L2, inhibits T cell activation and proliferation, allowing tumors to evade immune detection. The development of small molecule inhibitors targeting this interaction aims to restore T cell function against tumors.

Source and Classification

Pd-1/pd-l1 inhibitor 1 belongs to a class of compounds designed to inhibit the PD-1/PD-L1 interaction. These inhibitors can be classified as small molecule inhibitors, which are distinct from monoclonal antibodies that also target this pathway. The small molecule approach offers advantages such as improved tissue penetration and potentially fewer side effects compared to antibody therapies .

Synthesis Analysis

Methods and Technical Details

The synthesis of Pd-1/pd-l1 inhibitor 1 typically involves several organic chemistry techniques including:

  • Coupling Reactions: Utilizing coupling agents to join different molecular fragments.
  • Functional Group Modifications: Altering functional groups to enhance binding affinity or solubility.
  • Purification Techniques: Employing chromatography methods such as HPLC (High-Performance Liquid Chromatography) to isolate the desired compound from reaction mixtures.

For instance, a novel series of compounds bearing a benzo[d]isoxazole scaffold has been reported, with specific modifications leading to enhanced inhibitory activity against PD-1/PD-L1 interactions .

Molecular Structure Analysis

Structure and Data

The molecular structure of Pd-1/pd-l1 inhibitor 1 can be characterized by its specific binding sites that interact with the PD-L1 protein. Computational studies have identified key residues involved in binding, including:

  • Tyrosine 123
  • Methionine 115
  • Arginine 113

These residues form critical interactions that stabilize the inhibitor within the binding pocket of PD-L1, facilitating effective blockade of the PD-1/PD-L1 interaction . High-resolution crystallography has provided insights into these interactions, revealing a complex with a resolution of approximately 2.4 Å .

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reaction involving Pd-1/pd-l1 inhibitor 1 is its binding to the PD-L1 receptor, which inhibits the downstream signaling pathways that lead to T cell suppression. This interaction can be quantitatively analyzed using assays such as:

  • AlphaLISA Binding Assays: To measure the inhibition potency (IC50 values).

For example, certain derivatives of Pd-1/pd-l1 inhibitors have demonstrated IC50 values in the low nanomolar range (e.g., 26.8 nM), indicating strong binding affinity .

Mechanism of Action

Process and Data

The mechanism of action for Pd-1/pd-l1 inhibitor 1 involves blocking the interaction between PD-1 and PD-L1. When these two proteins bind, they inhibit T cell receptor signaling, leading to decreased T cell activity. By preventing this interaction, the inhibitor restores T cell function, promoting an immune response against tumor cells.

The process can be summarized as follows:

  1. Binding: The inhibitor binds to PD-L1.
  2. Disruption: This disrupts the PD-1/PD-L1 complex formation.
  3. Restoration: T cell activation and proliferation are restored, enhancing anti-tumor immunity .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Pd-1/pd-l1 inhibitor 1 exhibits several important physical and chemical properties that influence its efficacy:

  • Molecular Weight: Typically ranges around 300–500 g/mol for small molecules.
  • Solubility: Solubility in aqueous environments is crucial for bioavailability; modifications may enhance solubility.
  • Stability: Stability under physiological conditions is necessary to ensure effective delivery in therapeutic applications.

Characterization techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy and mass spectrometry are commonly employed to confirm these properties during development .

Applications

Scientific Uses

Pd-1/pd-l1 inhibitors have significant applications in cancer therapy:

Research continues into optimizing these inhibitors for better performance and reduced side effects, with ongoing clinical trials assessing their effectiveness across different cancer types . The ability to specifically target immune checkpoints makes these compounds invaluable in modern oncology.

Properties

Product Name

Pd-1/pd-l1 inhibitor 1

IUPAC Name

(2S)-1-[[2,6-dimethoxy-4-[(2-methyl-3-phenylphenyl)methoxy]phenyl]methyl]piperidine-2-carboxylic acid

Molecular Formula

C29H33NO5

Molecular Weight

475.6 g/mol

InChI

InChI=1S/C29H33NO5/c1-20-22(12-9-13-24(20)21-10-5-4-6-11-21)19-35-23-16-27(33-2)25(28(17-23)34-3)18-30-15-8-7-14-26(30)29(31)32/h4-6,9-13,16-17,26H,7-8,14-15,18-19H2,1-3H3,(H,31,32)/t26-/m0/s1

InChI Key

ZBOYJODMIAUJHH-SANMLTNESA-N

SMILES

CC1=C(C=CC=C1C2=CC=CC=C2)COC3=CC(=C(C(=C3)OC)CN4CCCCC4C(=O)O)OC

Solubility

Soluble in DMSO, not in water

Synonyms

PD1-PDL1 inhibitor 1; PD1-PDL1-IN1; PD-1/PD-L1 inhibitor 1; PD-1/PD-L1 inhibitor 1

Canonical SMILES

CC1=C(C=CC=C1C2=CC=CC=C2)COC3=CC(=C(C(=C3)OC)CN4CCCCC4C(=O)O)OC

Isomeric SMILES

CC1=C(C=CC=C1C2=CC=CC=C2)COC3=CC(=C(C(=C3)OC)CN4CCCC[C@H]4C(=O)O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.